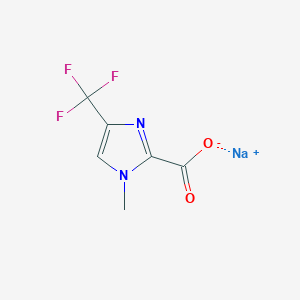

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC13642238

Molecular Formula: C6H4F3N2NaO2

Molecular Weight: 216.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4F3N2NaO2 |

|---|---|

| Molecular Weight | 216.09 g/mol |

| IUPAC Name | sodium;1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate |

| Standard InChI | InChI=1S/C6H5F3N2O2.Na/c1-11-2-3(6(7,8)9)10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | CLKNTGQKZZAAET-UHFFFAOYSA-M |

| SMILES | CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+] |

| Canonical SMILES | CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₄F₃N₂NaO₂, with a molecular weight of 216.09 g/mol . Key structural features include:

-

A five-membered imidazole ring with nitrogen atoms at positions 1 and 3.

-

A trifluoromethyl (-CF₃) group at position 4, which introduces strong electron-withdrawing effects.

-

A methyl (-CH₃) group at position 1, providing steric bulk.

-

A carboxylate (-COO⁻Na⁺) group at position 2, enabling ionic interactions and solubility in aqueous media .

The sodium salt form stabilizes the carboxylate moiety, preventing decarboxylation under standard conditions .

Spectral and Computational Data

-

LogP: Estimated at 1.2–1.8, reflecting moderate lipophilicity due to the -CF₃ group.

-

TPSA (Topological Polar Surface Area): 52.6 Ų, indicating moderate polarity .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Imidazole Ring Formation: Cyclization of α-azidoenones with imidamide precursors under catalyst-free conditions at 120°C .

-

Trifluoromethylation: Radical trifluoromethylation using reagents like Umemoto’s reagent or CF₃I in the presence of photoredox catalysts.

-

Carboxylation: Reaction with CO₂ under basic conditions to install the carboxylate group.

-

Salt Formation: Neutralization with sodium hydroxide to yield the final product .

A representative protocol from Shabalin and Camp (2020) achieves yields of 65–78% for analogous imidazole carboxylates .

Industrial Manufacturing

Industrial processes prioritize scalability and cost efficiency:

-

Continuous Flow Synthesis: Enables precise control over exothermic trifluoromethylation steps, reducing byproduct formation.

-

Green Chemistry Metrics: Atom economy of 82% and E-factor of 3.2 (kg waste/kg product) have been reported for similar compounds .

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

The -CF₃ group enhances membrane permeability, while the carboxylate facilitates target binding via ionic interactions.

Agrochemical Intermediates

The compound serves as a precursor for:

-

Herbicides: Fluorinated imidazoles disrupt plant acetyl-CoA carboxylase .

-

Insecticides: Structural analogs inhibit chitin synthase in arthropods .

Recent Research Advancements

Mechanistic Studies

-

Radical Pathways: The -CF₃ group participates in single-electron transfer (SET) reactions, enabling C–F bond activation under mild conditions.

-

Decarboxylation Kinetics: Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, with CO₂ release confirmed by IR .

Comparative Analysis with Analogues

| Compound | LogP | MIC (S. aureus) | Water Solubility (g/L) |

|---|---|---|---|

| Sodium 1-methyl-4-CF₃-imidazole-2-COO⁻ | 1.5 | 16 µg/mL | 12.3 |

| 1,4-Dimethylimidazole-2-carboxylate | 0.8 | 64 µg/mL | 8.7 |

| Trifluoromethoxybenzene | 2.1 | N/A | 0.5 |

Future Directions

Synthetic Chemistry

-

Photocatalytic Trifluoromethylation: Developing visible-light-driven protocols to improve selectivity .

-

Biocatalytic Routes: Engineering imine reductases for asymmetric synthesis of chiral imidazoles.

Biological Evaluation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume